

The Versatile Intermediate: A Technical Guide to 4-Chloro-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylisoxazole

Cat. No.: B085836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Chloro-3,5-dimethylisoxazole**, a key synthetic intermediate with significant applications in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and reactivity, offering valuable insights for researchers engaged in the development of novel therapeutics.

Chemical Properties and Data

4-Chloro-3,5-dimethylisoxazole, more systematically named 4-(Chloromethyl)-3,5-dimethylisoxazole, is a versatile building block in organic synthesis. Its reactivity is primarily centered around the chloromethyl group, which serves as an excellent electrophilic site for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of 4-(Chloromethyl)-3,5-dimethylisoxazole

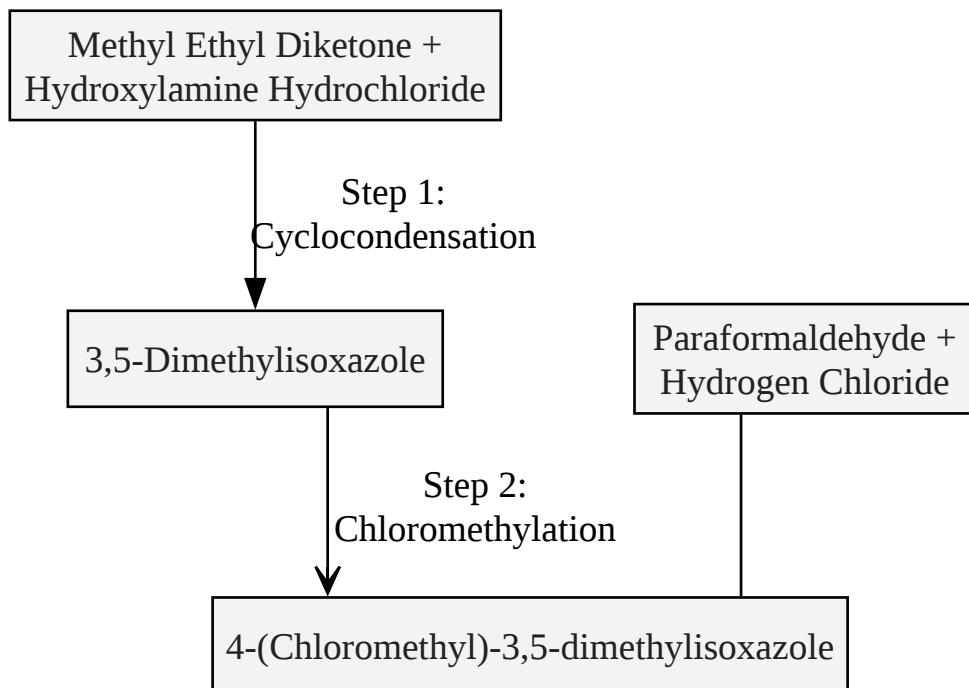

Property	Value	Reference
CAS Number	19788-37-5	[1] [2]
Molecular Formula	C ₆ H ₈ CINO	[1] [2]
Molecular Weight	145.59 g/mol	[1] [2]
Appearance	Liquid or solid	[2]
Boiling Point	87-88 °C at 8 mmHg	
Density	1.173 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.486	
Storage Temperature	2-8 °C	

Table 2: Spectroscopic Data of 4-(Chloromethyl)-3,5-dimethylisoxazole

Spectrum Type	Data	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 4.40 (s, 2H, -CH ₂ Cl), 2.40 (s, 3H, -CH ₃), 2.30 (s, 3H, -CH ₃)	[3]
¹³ C NMR	Data not explicitly found in search results, but would show characteristic peaks for the isoxazole ring carbons, the chloromethyl carbon, and the two methyl carbons.	
Infrared (IR)	Characteristic peaks for C-H, C=N, C=C, and C-Cl bonds are expected.	[4]
Mass Spectrometry (MS)	Molecular Ion [M] ⁺ at m/z 145.	[5]

Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

The synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole is typically achieved through a two-step process starting from readily available precursors.

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for 4-(Chloromethyl)-3,5-dimethylisoxazole.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole (Step 1)

Materials:

- Methyl ethyl diketone
- Hydroxylamine hydrochloride
- Potassium carbonate (salt of wormwood)
- Methylene chloride
- Anhydrous sodium sulfate

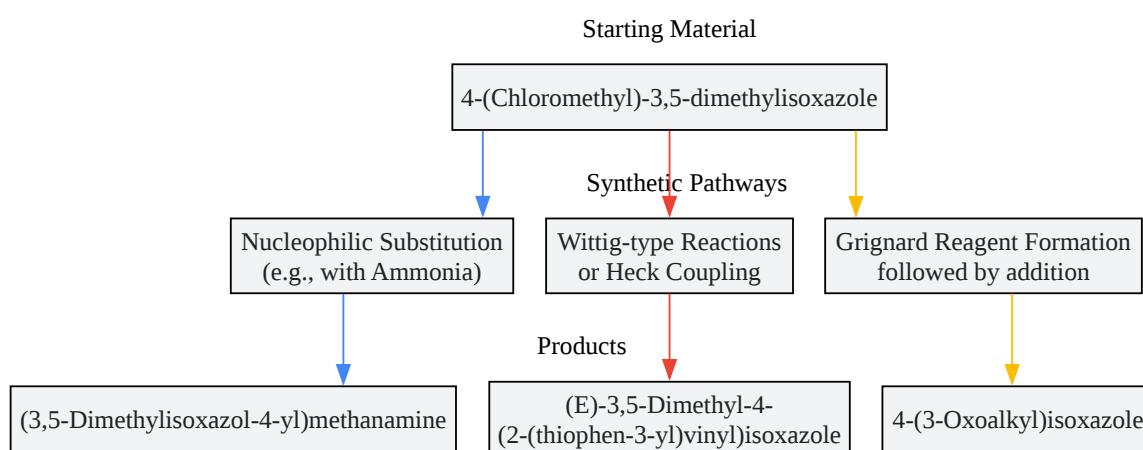
Procedure:[6]

- In a reaction flask, combine methyl ethyl diketone and hydroxylamine hydrochloride.
- Warm the mixture to 42-47 °C.
- Slowly add potassium carbonate in portions, maintaining the temperature below 50 °C.
- After the addition is complete, heat the mixture to reflux for 40-60 minutes.
- Cool the reaction to room temperature and filter.
- Separate the layers of the filtrate. The upper organic layer contains the product.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- The filtrate is crude 3,5-dimethylisoxazole, which can be used in the next step without further purification.

Experimental Protocol: Chloromethylation of 3,5-Dimethylisoxazole (Step 2)

Materials:[6]

- 3,5-Dimethylisoxazole (from Step 1)
- Paraformaldehyde (or trioxymethylene)
- 1,4-Dioxane
- Concentrated hydrochloric acid
- Hydrogen chloride gas


Procedure:[6]

- In a four-necked flask equipped with a mechanical stirrer, add the crude 3,5-dimethylisoxazole, paraformaldehyde, and 1,4-dioxane.
- Add concentrated hydrochloric acid and stir the mixture, heating to 30-50 °C.

- Bubble hydrogen chloride gas through the mixture until saturation is reached.
- Increase the temperature to 80-100 °C and maintain reflux.
- Continue to pass hydrogen chloride gas through the mixture until the reaction is complete (monitored by GC).
- After completion, remove 1,4-dioxane and water by distillation under reduced pressure.
- The residual liquid is then purified by vacuum distillation to yield 4-(Chloromethyl)-3,5-dimethylisoxazole. A yield of 30% has been reported for a similar one-pot procedure.[6]

Applications in Organic Synthesis

4-(Chloromethyl)-3,5-dimethylisoxazole is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical field.

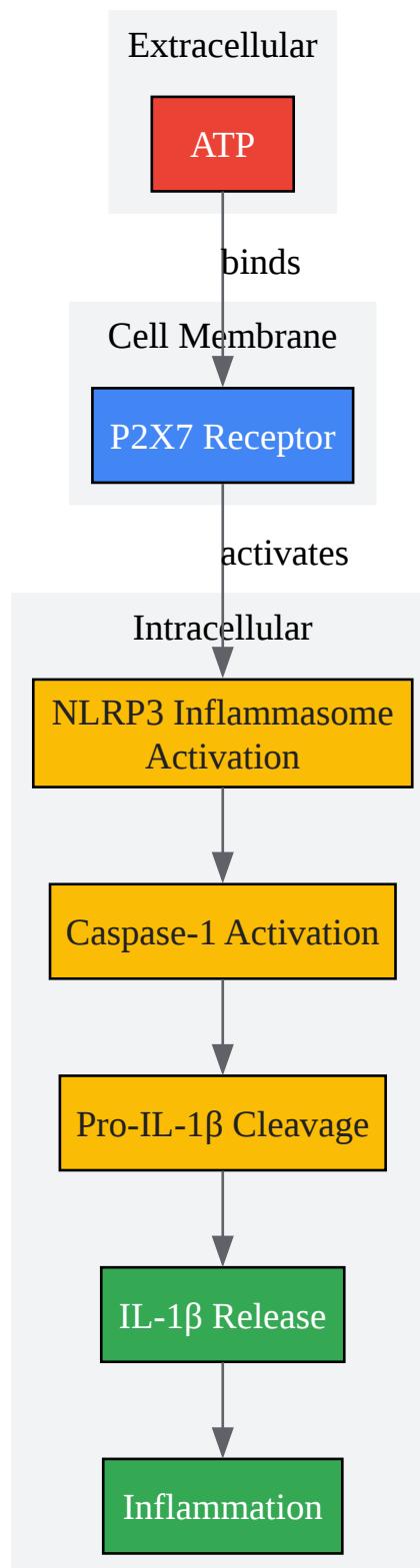
[Click to download full resolution via product page](#)

Figure 2: Key synthetic transformations of 4-(Chloromethyl)-3,5-dimethylisoxazole.

Synthesis of (3,5-Dimethylisoxazol-4-yl)methanamine

This amine derivative is a useful building block for further functionalization.

Experimental Protocol:[5]


- Dissolve 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 g, 6.9 mmol) in 10 mL of dioxane.
- Add 10 mL of ammonia to the solution.
- Stir the reaction mixture at room temperature for 16 hours.
- Concentrate the mixture under reduced pressure.
- Wash the residue with acetonitrile (20 mL) to afford (3,5-dimethylisoxazol-4-yl)methanamine as a white solid.
 - Yield: 800 mg (92%)
 - ^1H NMR (400 MHz, DMSO- d_6): δ 8.52 (brs, 2H), 3.81 (s, 2H), 2.45 (s, 3H), 2.30 (s, 3H)

Intermediate in the Synthesis of P2X7 Antagonists

4-(Chloromethyl)-3,5-dimethylisoxazole has been utilized in the synthesis of P2X7 receptor antagonists, which are of interest for treating inflammatory diseases.[7] The synthesis involves the reaction of the chloromethyl group with a suitable nucleophile on a core scaffold. While a specific, detailed protocol for this multi-step synthesis is proprietary, the initial step would involve a nucleophilic substitution on the chloromethyl group.

Role in Drug Discovery: Targeting the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to the release of pro-inflammatory cytokines, making it a key target in inflammatory and autoimmune diseases.

[Click to download full resolution via product page](#)

Figure 3: Simplified P2X7 receptor signaling pathway.

The activation of the P2X7 receptor by extracellular ATP leads to the assembly of the NLRP3 inflammasome.^{[1][7][8][9][10]} This, in turn, activates caspase-1, which cleaves pro-interleukin-1 β (pro-IL-1 β) into its active, pro-inflammatory form, IL-1 β .^{[1][7][8][9][10]} The subsequent release of IL-1 β contributes to the inflammatory response.^{[1][7][8][9][10]} Small molecule antagonists that block the P2X7 receptor can inhibit this cascade, representing a promising therapeutic strategy for a range of inflammatory conditions. The use of 4-(Chloromethyl)-3,5-dimethylisoxazole as a synthetic intermediate allows for the construction of novel molecular scaffolds designed to interact with and inhibit the P2X7 receptor.

Conclusion

4-(Chloromethyl)-3,5-dimethylisoxazole is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation and the reactivity of its chloromethyl group make it an ideal starting material for the synthesis of a variety of more complex molecules, particularly in the realm of drug discovery. Its application in the development of P2X7 receptor antagonists highlights its importance in the ongoing search for new treatments for inflammatory diseases. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this versatile isoxazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) 1H NMR [m.chemicalbook.com]
- 4. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) IR Spectrum [chemicalbook.com]
- 5. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) MS [m.chemicalbook.com]

- 6. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 7. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 9. iris.unife.it [iris.unife.it]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Versatile Intermediate: A Technical Guide to 4-Chloro-3,5-dimethylisoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085836#4-chloro-3-5-dimethylisoxazole-as-a-key-synthetic-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com